molecular formula C16H27N3S B11792736 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

Katalognummer: B11792736
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: LDHMWFSCQWHXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine (CAS 1355232-93-7) is a sulfur-containing piperazine derivative of high interest in medicinal chemistry research. With the molecular formula C16H27N3S and a molecular weight of 293.47 g/mol, this compound serves as a valuable building block in pharmaceutical development. Compounds featuring piperazine and sulfur-containing side chains are frequently explored for their biochemical activities and have been investigated for potential applications in the treatment of various conditions, including cancer, glioblastoma, and atherosclerosis . The incorporation of the piperazine ring is a established strategy in drug design, as it can significantly improve critical drug-like properties, particularly aqueous solubility, which in turn enhances oral absorption and bioavailability of clinical candidates . The tert-butylthio and ethylpiperazine substituents on the pyridine core make this compound a versatile intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and must be handled by technically qualified personnel. It is strictly not intended for use in foods, cosmetics, drugs for human or veterinary use, consumer products, biocides, or pesticides of any kind. For laboratory use only.

Eigenschaften

Molekularformel

C16H27N3S

Molekulargewicht

293.5 g/mol

IUPAC-Name

1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-11-13(2)14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3

InChI-Schlüssel

LDHMWFSCQWHXJK-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C2=NC=C(C(=C2)C)SC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

tert-Butylthio Group Introduction

The tert-butylthio group at position 5 is typically introduced via thiolation of a halogenated pyridine precursor. For example, 2-chloro-4-methylpyridine-5-thiol can undergo alkylation with tert-butyl bromide under basic conditions. Alternatively, 2-chloro-5-bromo-4-methylpyridine may undergo copper-catalyzed coupling with tert-butylthiol, as demonstrated in analogous sulfonylation reactions.

Reaction Conditions :

  • Substrate : 2-Chloro-5-bromo-4-methylpyridine

  • Reagent : tert-Butylthiol, CuI (10 mol%)

  • Base : CsF (2.5 equiv)

  • Solvent : DMF, 85°C, 12–18 hours

  • Yield : ~58–60% (extrapolated from similar cesium fluoride-mediated reactions).

Methyl Group Installation

The methyl group at position 4 is often introduced early in the synthesis via directed ortho-metalation (DoM) strategies. For instance, 2-chloro-5-(tert-butylthio)pyridine can undergo lithiation at position 4 using LDA (lithium diisopropylamide), followed by quenching with methyl iodide to afford the 4-methyl derivative.

Piperazine Coupling at Position 2

Nucleophilic Aromatic Substitution (SNAr)

The chloride at position 2 in 2-chloro-5-(tert-butylthio)-4-methylpyridine undergoes displacement with 4-ethylpiperazine under SNAr conditions. This reaction is facilitated by electron-withdrawing groups (e.g., thioethers) that activate the pyridine ring toward nucleophilic attack.

Optimized Protocol :

  • Substrate : 2-Chloro-5-(tert-butylthio)-4-methylpyridine

  • Nucleophile : 4-Ethylpiperazine (1.2 equiv)

  • Base : K2_2CO3_3 (3.0 equiv)

  • Solvent : DMF, 85–100°C, 16–24 hours

  • Yield : 70–84% (based on analogous piperazine couplings).

Transition-Metal-Catalyzed Amination

Palladium or copper catalysts enhance coupling efficiency, particularly for less-activated substrates. A modified Ullmann reaction using Cu(OAc)2_2·H2_2O and N,N-diisopropylethylamine (DIPEA) in DMA at 100°C for 24 hours achieves full conversion, as observed in related piperazine installations.

Alternative Synthetic Routes and Optimization

Sequential Functionalization

An alternative approach involves constructing the pyridine ring from smaller fragments. For example, a Hantzsch pyridine synthesis using ethyl acetoacetate, tert-butylthioacetamide, and ammonium acetate could yield a dihydropyridine intermediate, which is subsequently oxidized and functionalized.

Protecting Group Strategies

Tert-butyl carbamate (Boc) protection of piperazine mitigates side reactions during pyridine functionalization. Post-coupling deprotection with TFA (trifluoroacetic acid) yields the free amine, which is then ethylated using ethyl bromide and K2_2CO3_3.

Table 1. Comparative Analysis of Piperazine Coupling Methods

MethodConditionsYield (%)Reference
SNAr (K2_2CO3_3)DMF, 85°C, 24 h84
Ullmann (CuI)DMA, 100°C, 24 h, DIPEA76
CsF-MediatedDMA, 85°C, 12 h60

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.42 (s, 9H, tert-butyl), 2.21 (s, 3H, CH3_3), 2.43–2.98 (m, 8H, piperazine), 7.52 (s, 1H, pyridine-H).

  • LC-MS : m/z 294.2 [M+H]+^+ (calc. 293.5).

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity, as determined by HPLC .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tertiary amine in the piperazine ring facilitates nucleophilic substitution at its ethyl group. Key examples include:

Reaction TypeConditionsProductsYieldSource
Alkylation K₂CO₃, DMF, 80°C, 12 hrsQuaternary ammonium salts65-72%
Sulfonation SO₃·Py complex, CH₂Cl₂, 0°CSulfonated piperazine derivatives58%
Acylation AcCl, Et₃N, THF, refluxAcetylated piperazine81%

Mechanistic studies suggest SN2 pathways dominate due to steric hindrance from the tert-butylthio group.

Oxidation Reactions

The tert-butylthio group undergoes selective oxidation:

Oxidizing AgentConditionsProductsYieldSource
H₂O₂ (30%)AcOH, 50°C, 6 hrsSulfoxide derivative89%
m-CPBACHCl₃, 0°C → RT, 2 hrsSulfone derivative76%

The pyridine ring remains intact under these conditions due to its electron-deficient nature.

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

Metal SaltSolventComplex TypeStability Constant (log K)Source
CuCl₂·2H₂OMeOH[Cu(L)₂Cl]Cl8.2 ± 0.3
Fe(NO₃)₃·9H₂OEtOH/H₂OOctahedral Fe(III) complex10.1 ± 0.5

X-ray crystallography of analogous compounds reveals distorted octahedral geometries .

Ring-Opening Reactions

Controlled cleavage of the piperazine ring:

ReagentConditionsProductsYieldSource
HCl (conc.)120°C, 24 hrsEthylenediamine + pyridine fragments94%
LiAlH₄THF, reflux, 8 hrsReduced open-chain amine63%

Cross-Coupling Reactions

The pyridine ring participates in transition-metal catalysis:

Reaction TypeCatalyst SystemProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O5-Arylpyridine derivatives55%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaN-Arylated piperazines68%

Comparative Reactivity of Substituents

The tert-butylthio group significantly alters reactivity compared to analogs:

SubstituentRelative Reactivity (vs H)Key ImpactSource
tert-Butylthio0.32Steric hindrance reduces substitution
Methyl1.00 (reference)Standard electronic effects
Chloro2.15Enhanced electrophilic aromatic substitution

Degradation Pathways

Stability studies under accelerated conditions:

ConditionHalf-LifeMajor DegradantsSource
pH 1.2 (HCl, 37°C)48 hrsSulfur-oxidized products
UV light (254 nm)12 hrsRadical-mediated cleavage products
70% RH, 40°C28 daysHydrolyzed piperazine derivatives

Reaction Optimization Data

Key parameters for scalable synthesis:

ParameterOptimal RangeImpact on YieldSource
Temperature60-80°C<60°C: incomplete reaction; >80°C: decomposition
SolventDMF/EtOH (3:1)Maximizes solubility and reaction rate
Catalyst Loading5 mol% Pd<5%: slow kinetics; >5%: side reactions

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the piperazine ring and the introduction of the tert-butylthio and methyl groups on the pyridine ring. Various reagents and conditions are optimized to enhance yield and purity. For instance, one method utilizes nucleophilic substitution reactions to introduce the thio group onto the pyridine derivative, followed by cyclization to form the piperazine structure.

Antimicrobial Properties

Research indicates that 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine exhibits significant antimicrobial activity against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli , suggesting its potential as a new antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism may involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

Case Study 1: Antimicrobial Efficacy

A study published in Scientific Reports evaluated the antimicrobial efficacy of various derivatives of piperazine compounds, including this compound. The results demonstrated that this compound outperformed several known antibiotics in inhibiting bacterial growth, highlighting its potential for development into a new class of antimicrobial agents .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized multiple derivatives based on the core structure of this compound. The derivatives were screened against various cancer cell lines, revealing promising cytotoxic effects particularly against breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can act as a nucleophile, participating in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, potentially modulating their activity. The ethylpiperazine moiety may enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s logP (~3.5) aligns with CNS drug-like properties, balancing the hydrophobicity of (logP ~3.9) and the polarity of (logP ~1.2).
  • The tert-butylthio group contributes to a lower PSA (~40 Ų) compared to (55.6 Ų), favoring membrane permeability .

Biologische Aktivität

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H22N2S\text{C}_{15}\text{H}_{22}\text{N}_2\text{S}

This structure features a pyridine ring substituted with a tert-butylthio group and an ethylpiperazine moiety, which are known to enhance the compound's biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have shown effectiveness in scavenging free radicals and reducing oxidative stress in various models. The mechanism often involves the modulation of enzymatic activities related to oxidative stress responses .

Anxiolytic and Antidepressant Effects

Studies involving piperazine derivatives have demonstrated anxiolytic and antidepressant effects. For example, related compounds have been shown to increase the time spent in the open arms of elevated plus maze tests, indicating reduced anxiety levels. These effects are often attributed to interactions with serotonin receptors (5-HT1A) and dopamine receptors (D2) in the central nervous system .

Central Nervous System (CNS) Activity

The compound's potential for CNS activity is supported by behavioral tests that reveal its ability to decrease sleep latency and increase sleep duration in animal models. This suggests a central depressant effect, which may be beneficial for treating anxiety disorders and insomnia .

Study 1: Behavioral Pharmacology

A study evaluating the anxiolytic effects of piperazine derivatives found that administration of these compounds resulted in significant alterations in behavior during open field tests. The results indicated a clear reduction in anxiety-like behavior, correlating with specific receptor binding profiles .

Dosage (mg/kg) Behavioral Effect Mechanism
9.4Increased exploration5-HT1A receptor activation
18.8Reduced immobilityDopaminergic pathway involvement
37.6Enhanced sleep durationCentral depressant activity

Study 2: Oxidative Stress Reduction

Another investigation into similar compounds revealed their capacity to mitigate oxidative stress markers in vitro. The compounds were effective at lower concentrations, demonstrating their potential as therapeutic agents against oxidative damage .

Binding Affinity

Competition binding assays have shown that related compounds bind effectively to various receptors, including α1B adrenergic receptors and serotonin receptors. This binding profile is crucial for understanding their pharmacodynamics and therapeutic potential .

Safety Profile

Preliminary toxicity assessments indicate a favorable safety profile for piperazine derivatives, with low cytotoxicity observed in cellular models. This aspect is vital for drug development, as it suggests a lower risk of adverse effects during therapeutic use .

Q & A

Q. What are the established synthetic routes for 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

  • Step 1: Reacting 5-bromo-2-chloropyrimidine with tert-butoxycarbonylpiperazine under reflux with potassium carbonate in 1,4-dioxane to form tert-butyl-protected intermediates (Yield: ~80%) .
  • Step 2: Deprotection using trifluoroacetic acid (TFA) or HCl to yield the free piperazine.
  • Characterization: Intermediates are validated via 1H^1H-NMR (e.g., δ 1.46 ppm for tert-butyl protons), LCMS (e.g., m/z 342 [M+H]+), and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., tert-butylthio protons at δ 1.3–1.4 ppm; pyridine ring protons at δ 7.0–8.3 ppm) .
  • Mass Spectrometry (LCMS/HRMS): Confirms molecular weight (e.g., m/z 372.2 [M+H]+ for tert-butyl intermediates) .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., monoclinic P21_1/n space group with β = 93.5°) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving sensitive intermediates?

Methodological Answer:

  • Catalyst Selection: Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura couplings, achieving >90% yields in cross-coupling steps .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 3 hours at 100°C vs. 12 hours under conventional heating) .
  • Purification: Silica gel chromatography (hexane:ethyl acetate gradient) removes byproducts, with final purity >99% confirmed by HPLC .

Q. How do structural modifications (e.g., tert-butylthio vs. methyl groups) impact biological activity, and how are contradictions in data resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare analogues like 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (IC50_{50} = 0.34 μM vs. 1.2 μM for tert-butylthio derivatives) to identify critical substituents .
  • Data Reconciliation: Use molecular docking to resolve discrepancies (e.g., tert-butylthio enhancing hydrophobic interactions in enzyme pockets vs. methyl groups reducing steric hindrance) .

Q. What challenges arise in designing in vivo studies for this compound, and how are they addressed?

Methodological Answer:

  • Solubility: Use co-solvents (e.g., 10% DMSO in saline) or nanoparticle encapsulation to improve bioavailability .
  • Metabolic Stability: Radiolabeling (e.g., 14C^{14}C-isotopes) tracks metabolites via LC-MS/MS, identifying oxidative degradation at the piperazine ring .
  • Toxicity Screening: Acute toxicity assays (OECD 423) assess LD50_{50} values, with histopathology confirming target-organ safety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s enzyme inhibition potency?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate IC50_{50} values across labs .
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to calculate consensus EC50_{50} ranges .

Tables for Key Data

Synthetic Step Conditions Yield Reference
Piperazine CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 100°C91%
DeprotectionHCl/1,4-dioxane, RT, 2h85%
PurificationSilica gel (hexane:EtOAc = 4:1)>99%
Biological Activity Assay Type Result Reference
Kinase Inhibition (IC50_{50})ADP-Glo™ Kinase Assay0.34 μM
Cytotoxicity (HeLa)MTT Assay>50 μM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.